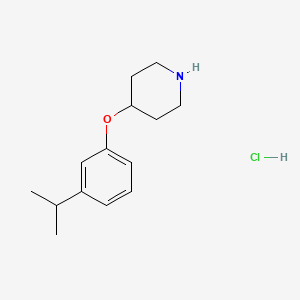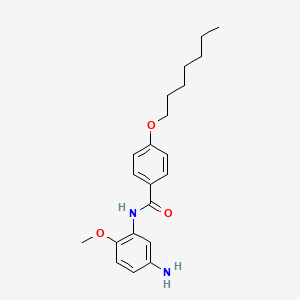![molecular formula C15H15Cl2NO B1439740 2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline CAS No. 1040688-47-8](/img/structure/B1439740.png)
2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline
説明
2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline is an organic compound with the molecular formula C15H15Cl2NO and a molecular weight of 296.2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline consists of a central carbon atom bonded to a chlorine atom, an aniline group (phenylamine), and a propyl group with a chlorophenoxy substituent . The presence of the chlorine atoms and the phenoxy group may influence the compound’s reactivity and interactions with other molecules.科学的研究の応用
Synthesis and Fluorescence Properties
- Polyurethane cationomers with anil groups have been synthesized using derivatives of N-(2-hydroxybenzilidene)aniline, including a compound similar to 2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline. These materials exhibit fluorescent properties due to intramolecular proton transfer in salicylideneanil structures, making them potentially useful for applications requiring fluorescence, such as in sensors or bioimaging (Buruianǎ et al., 2005).
Vibrational, Geometrical, and Electronic Properties
- Infrared spectroscopic studies and theoretical calculations on N-phenoxyethylanilines and their derivatives have provided insights into the vibrational, geometrical, and electronic properties of these compounds. This research has implications for understanding the fundamental properties of anilines, which may have applications in designing materials with specific electronic or structural characteristics (Finazzi et al., 2003).
Biodegradation of Aniline Derivatives
- Research on the biodegradation of 2-chloro-4-nitroaniline, a compound structurally related to 2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline, by Rhodococcus sp. has provided insights into the metabolic pathways involved in the degradation of aniline derivatives. Understanding these pathways is crucial for developing bioremediation strategies for the removal of toxic aniline derivatives from the environment (Khan et al., 2013).
Advanced Adsorbents for Pollutant Removal
- The synthesis and characterization of imine-linked covalent organic frameworks (COFs) incorporating aniline as a modulator, such as TAPT-AN-COF, demonstrate excellent adsorption capabilities towards pollutants like chlorophenols. This research highlights the potential of aniline derivatives in the design of novel adsorbents for water purification and the removal of organic pollutants (Xu et al., 2021).
Synthesis of Novel Compounds and Antimicrobial Activity
- Aniline derivatives have been used in the synthesis of novel quinazolinone derivatives with significant antimicrobial activity. This suggests the potential application of compounds like 2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline in the synthesis of new pharmaceutical agents with antimicrobial properties (Habib et al., 2013).
Safety and Hazards
特性
IUPAC Name |
2-chloro-N-[2-(4-chlorophenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO/c1-11(19-13-8-6-12(16)7-9-13)10-18-15-5-3-2-4-14(15)17/h2-9,11,18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSLPLYYJIMNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=CC=C1Cl)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



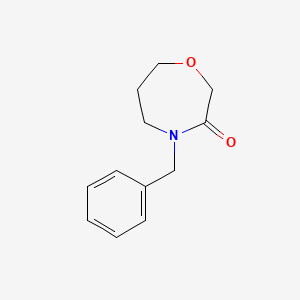
![6-Azaspiro[3.5]nonan-5-one](/img/structure/B1439660.png)
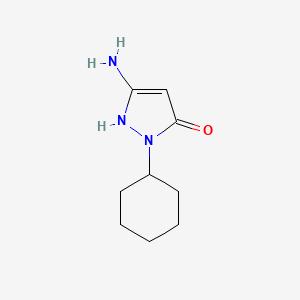

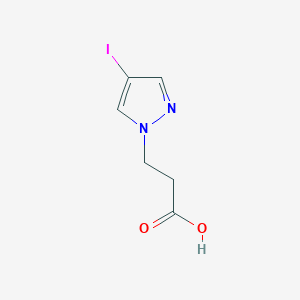
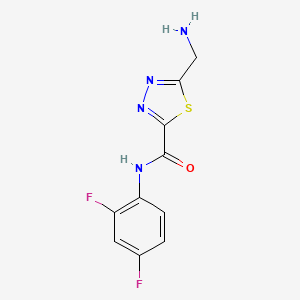
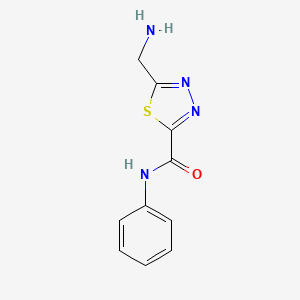
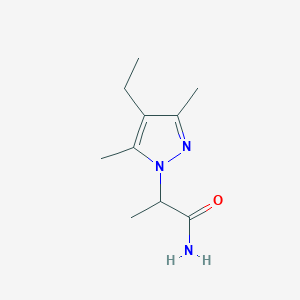
![3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole](/img/structure/B1439669.png)


